molecular formula C13H17ClN2O2 B7813682 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride

Cat. No.: B7813682
M. Wt: 268.74 g/mol
InChI Key: LEZBRNXBSOBXEL-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzaldehyde group attached to a piperazine ring, which is further substituted with a methyl group and a carbonyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride typically involves the following steps:

    Formation of 4-Methylpiperazine-1-carbonyl chloride: This intermediate is prepared by reacting 4-methylpiperazine with phosgene or a similar chlorinating agent under controlled conditions.

    Reaction with Benzaldehyde: The 4-methylpiperazine-1-carbonyl chloride is then reacted with benzaldehyde in the presence of a base, such as triethylamine, to form the desired product.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(4-Methylpiperazine-1-carbonyl)benzoic acid.

    Reduction: 2-(4-Methylpiperazine-1-carbonyl)benzyl alcohol.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, influencing pathways involved in neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine-1-carbonyl chloride: An intermediate in the synthesis of the target compound.

    2-(4-Methylpiperazine-1-carbonyl)benzoic acid: An oxidation product of the target compound.

    2-(4-Methylpiperazine-1-carbonyl)benzyl alcohol: A reduction product of the target compound.

Uniqueness

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the piperazine ring and the benzaldehyde group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

2-(4-Methylpiperazine-1-carbonyl)benzaldehyde hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity, mechanisms of action, and research findings associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by its aldehyde functional group attached to a piperazine ring. The synthesis typically involves the reaction of 4-methylpiperazine with benzoyl chloride followed by hydrolysis and salt formation with hydrochloric acid. The chemical structure can be represented as follows:

C11H14ClN2O Molecular Formula \text{C}_{11}\text{H}_{14}\text{ClN}_{2}\text{O}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmission and cellular signaling.
  • Receptor Binding : It has been noted for its affinity towards certain receptors in the central nervous system, which could lead to therapeutic effects in disorders such as anxiety and depression.

Antimicrobial Activity

Research indicates that derivatives of 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde exhibit antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. In vitro studies reported IC50 values indicating significant growth inhibition of breast cancer cell lines (MDA-MB-231) compared to standard chemotherapeutics like 5-Fluorouracil .

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various piperazine derivatives, including this compound. The results indicated that these compounds could effectively inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, with low nanomolar IC50 values .

Study 2: CNS Activity

In another investigation focusing on central nervous system disorders, compounds based on 2-(4-Methylpiperazine-1-carbonyl)benzaldehyde were tested for their anxiolytic effects in animal models. The findings suggested significant anxiolytic activity comparable to established medications, supporting its potential use in treating anxiety disorders .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialMRSA4–8 μg/mL
AnticancerMDA-MB-231 (Breast Cancer)IC50 = 0.126 μM
Enzyme InhibitionPARPLow nM
CNS ActivityAnxiety ModelsSignificant reduction

Properties

IUPAC Name

2-(4-methylpiperazine-1-carbonyl)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-14-6-8-15(9-7-14)13(17)12-5-3-2-4-11(12)10-16;/h2-5,10H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZBRNXBSOBXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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